molecular formula C12H23NO4 B1434542 N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine CAS No. 1427175-15-2

N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine

Cat. No.: B1434542
CAS No.: 1427175-15-2
M. Wt: 245.32 g/mol
InChI Key: AHBGXKGISVQPDU-SECBINFHSA-N
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Description

N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, a hydroxymethyl group at the 2R position, and two methyl groups at the 5,5 positions of the morpholine ring. The BOC group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine typically involves the protection of the amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually carried out at room temperature and yields the desired BOC-protected amine in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The BOC group can be removed under acidic conditions to yield the free amine.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Free amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine involves the protection of the amine group by the BOC group. This protection prevents unwanted side reactions during chemical synthesis. The BOC group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group. The hydroxymethyl group can also participate in various chemical reactions, providing versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    N-t-BOC-(2R)-(Hydroxymethyl)-Morpholine: Lacks the two methyl groups at the 5,5 positions.

    N-t-BOC-(2R)-(Hydroxymethyl)-4,4-Dimethylmorpholine: Methyl groups are at the 4,4 positions instead of 5,5.

Uniqueness

N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine is unique due to the presence of the BOC protecting group, the hydroxymethyl group, and the specific positioning of the methyl groups. This combination of functional groups provides distinct reactivity and stability, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)-5,5-dimethylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-8-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBGXKGISVQPDU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(CN1C(=O)OC(C)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CO[C@H](CN1C(=O)OC(C)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine
Reactant of Route 2
N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine
Reactant of Route 3
N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine
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N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine
Reactant of Route 5
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N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine
Reactant of Route 6
N-t-BOC-(2R)-(Hydroxymethyl)-5,5-Dimethylmorpholine

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